molecular formula C25H27N3O3S B6516560 ethyl 4-[2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamido]benzoate CAS No. 899935-22-9

ethyl 4-[2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6516560
CAS No.: 899935-22-9
M. Wt: 449.6 g/mol
InChI Key: FOBAJLJOWFAJGR-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene is a heterocyclic building block . It has an empirical formula of C20H20N2, a CAS Number of 5396-98-5, and a molecular weight of 288.39 .


Synthesis Analysis

A series of novel ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates was synthesized by the reaction of ethyl 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates with ethylenediamine in the presence of p-toluenesulfonic acid without a solvent under focused microwave irradiation .


Molecular Structure Analysis

The molecular structure of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene can be represented by the SMILES string C1CCC2(CC1)N=C(c3ccccc3)C(=N2)c4ccccc4 .


Chemical Reactions Analysis

Voltammetric reduction of 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene using dissolving-metals has been reported .


Physical and Chemical Properties Analysis

The compound has a melting point of 106-108 °C (lit.) .

Safety and Hazards

The compound has the following hazard statements: H302, H312, H332 . Please refer to the MSDS for more detailed safety information .

Properties

IUPAC Name

ethyl 4-[[2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-2-31-24(30)19-11-13-20(14-12-19)26-21(29)17-32-23-22(18-9-5-3-6-10-18)27-25(28-23)15-7-4-8-16-25/h3,5-6,9-14H,2,4,7-8,15-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBAJLJOWFAJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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